molecular formula C19H18N2O5 B12180521 Methyl {[3-(3-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetate

Methyl {[3-(3-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetate

Cat. No.: B12180521
M. Wt: 354.4 g/mol
InChI Key: SXFSBQQHNHMCCR-UHFFFAOYSA-N
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Description

Methyl {[3-(3-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetate is a complex organic compound belonging to the quinazolinone family. Quinazolinones are fused heterocyclic compounds known for their diverse biological activities, including antibacterial, antiviral, anticancer, and enzyme inhibitory properties . The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

The synthesis of methyl {[3-(3-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetate involves a two-step process starting from anthranilic acid. The first step includes the synthesis of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one using choline chloride:urea deep eutectic solvent (DES). This is followed by S-alkylation of the intermediate in a microwave-induced reaction . This green synthetic procedure is efficient and environmentally friendly, yielding the desired compound with a 59% success rate .

Chemical Reactions Analysis

Methyl {[3-(3-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl {[3-(3-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl {[3-(3-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetate involves its interaction with specific molecular targets. The compound’s quinazolinone core can inhibit various enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to antibacterial, antiviral, and anticancer effects . The exact molecular pathways involved depend on the specific biological target being studied.

Comparison with Similar Compounds

Methyl {[3-(3-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetate can be compared with other quinazolinone derivatives such as:

Properties

Molecular Formula

C19H18N2O5

Molecular Weight

354.4 g/mol

IUPAC Name

methyl 2-[3-(3-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]oxyacetate

InChI

InChI=1S/C19H18N2O5/c1-12-20-17-8-7-15(26-11-18(22)25-3)10-16(17)19(23)21(12)13-5-4-6-14(9-13)24-2/h4-10H,11H2,1-3H3

InChI Key

SXFSBQQHNHMCCR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)OCC(=O)OC)C(=O)N1C3=CC(=CC=C3)OC

Origin of Product

United States

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